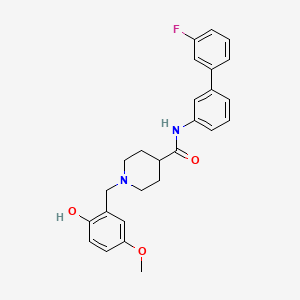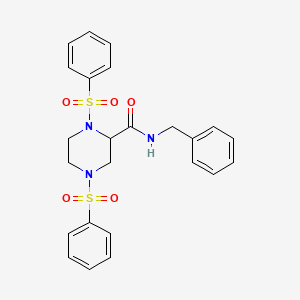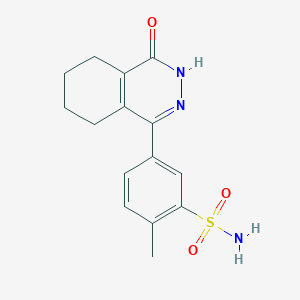
4-methyl-N-phenyl-9-acridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-phenyl-9-acridinamine, also known as MPA, is a synthetic compound that belongs to the class of acridine derivatives. It has been used in scientific research for its potential applications as an antitumor agent. MPA has a unique molecular structure that makes it an interesting compound to study.
Mécanisme D'action
The exact mechanism of action of 4-methyl-N-phenyl-9-acridinamine is not fully understood. However, it is believed that 4-methyl-N-phenyl-9-acridinamine exerts its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, 4-methyl-N-phenyl-9-acridinamine can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
4-methyl-N-phenyl-9-acridinamine has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, 4-methyl-N-phenyl-9-acridinamine has been shown to have antioxidant and anti-inflammatory properties. 4-methyl-N-phenyl-9-acridinamine has also been shown to modulate the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-N-phenyl-9-acridinamine in lab experiments is its potential as an antitumor agent. 4-methyl-N-phenyl-9-acridinamine has been shown to be effective against several types of cancer cells, making it a promising compound for further study. However, one limitation of using 4-methyl-N-phenyl-9-acridinamine in lab experiments is its toxicity. 4-methyl-N-phenyl-9-acridinamine has been shown to be toxic to normal cells as well as cancer cells, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 4-methyl-N-phenyl-9-acridinamine. One area of interest is the development of 4-methyl-N-phenyl-9-acridinamine derivatives with improved antitumor activity and reduced toxicity. Another area of interest is the study of the mechanism of action of 4-methyl-N-phenyl-9-acridinamine, which could lead to the development of new cancer treatments. Additionally, the potential antioxidant and anti-inflammatory properties of 4-methyl-N-phenyl-9-acridinamine could be further explored for their therapeutic potential in other diseases.
Méthodes De Synthèse
The synthesis of 4-methyl-N-phenyl-9-acridinamine involves the reaction of 4-methyl-9-acridinamine with phenylhydrazine in the presence of a catalyst. The reaction takes place under reflux conditions and yields 4-methyl-N-phenyl-9-acridinamine as a yellow solid. The purity of 4-methyl-N-phenyl-9-acridinamine can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-methyl-N-phenyl-9-acridinamine has been extensively studied for its potential antitumor activity. Several studies have shown that 4-methyl-N-phenyl-9-acridinamine can inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 4-methyl-N-phenyl-9-acridinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
4-methyl-N-phenylacridin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-14-8-7-12-17-19(14)22-18-13-6-5-11-16(18)20(17)21-15-9-3-2-4-10-15/h2-13H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMUAKMOXPUBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[9H-fluorene-2,7-diylbis(sulfonylimino)]bis(3-methylbutanoic acid)](/img/structure/B5194455.png)



![4-{[4-(methoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5194501.png)

![2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B5194512.png)
![5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194517.png)
![6-chloro-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5194524.png)
![(2R*,6R*)-2-allyl-1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5194537.png)
![2-(4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5194553.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B5194559.png)
![1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide](/img/structure/B5194564.png)
![2-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5194567.png)